An In-depth Technical Guide to the Chemical Properties of N-Boc-dolaproine-methyl
An In-depth Technical Guide to the Chemical Properties of N-Boc-dolaproine-methyl
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data on N-Boc-dolaproine-methyl is limited in publicly available literature. This guide provides the available information on N-Boc-dolaproine-methyl and, for comparative and contextual purposes, more extensive data on its corresponding carboxylic acid, N-Boc-dolaproine.
Introduction
N-Boc-dolaproine-methyl is a derivative of N-Boc-dolaproine, a crucial chiral building block in the synthesis of dolastatin 10 and its potent analogues, the auristatins. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a powerful antimitotic agent that inhibits tubulin polymerization.[1] Its synthetic analogues are of significant interest in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Understanding the chemical properties of intermediates like N-Boc-dolaproine-methyl is essential for the optimization of synthetic routes and the development of novel, potent therapeutic agents.
Chemical Properties of N-Boc-dolaproine-methyl
N-Boc-dolaproine-methyl (CAS Number: 164456-57-9) is the methyl ester of N-Boc-dolaproine. While it is commercially available, comprehensive characterization data is scarce. The available information is summarized below.
Table 1: Physicochemical Properties of N-Boc-dolaproine-methyl
| Property | Value | Source |
| CAS Number | 164456-57-9 | [2][3][4] |
| Molecular Formula | C₁₅H₂₇NO₅ | [4] |
| Molecular Weight | 301.38 g/mol | [4] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥98% (as offered by suppliers) | [3] |
| Biological Role | Amino acid residue of Dolastatin 10; inhibits tubulin polymerization and mitosis. | [2][3] |
Chemical Properties of N-Boc-dolaproine
For a more comprehensive understanding, the properties of the parent carboxylic acid, N-Boc-dolaproine (CAS Number: 120205-50-7), are presented. This compound is more extensively documented.
Table 2: Physicochemical Properties of N-Boc-dolaproine
| Property | Value | Source |
| CAS Number | 120205-50-7 | [5] |
| Molecular Formula | C₁₄H₂₅NO₅ | [5] |
| Molecular Weight | 287.36 g/mol | [5] |
| IUPAC Name | (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid | [5] |
| Physical Form | Solid or Oil | [5][6] |
| Boiling Point (Predicted) | 397.8 ± 17.0 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.133 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 4.27 ± 0.11 | [6] |
| Storage Temperature | 2-8°C or -20°C | [6][7] |
Experimental Protocols
4.1. Illustrative Synthesis of N-Boc-dolaproine-methyl from N-Boc-dolaproine
The conversion of the carboxylic acid (N-Boc-dolaproine) to its methyl ester can be achieved through various standard esterification methods. A common and efficient method for the methylation of N-Boc protected amino acids that is safer than using diazomethane involves trimethylsilyldiazomethane (TMS-diazomethane).
Protocol: Methyl Esterification using TMS-Diazomethane
This protocol is adapted from a standard procedure for the methylation of a Boc-protected amino acid and should be considered as an illustrative example.
Materials:
-
N-Boc-dolaproine
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Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)
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Methanol (MeOH)
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Toluene or Diethyl ether
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Anhydrous sodium sulfate or magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Rotary evaporator
Procedure:
-
Dissolve N-Boc-dolaproine (1.0 eq) in a mixture of toluene and methanol (e.g., 4:1 v/v) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add TMS-diazomethane solution (1.1-1.2 eq) dropwise to the cooled solution. The evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to stir at 0°C for 1-2 hours, and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quench any excess TMS-diazomethane by the careful addition of a few drops of acetic acid until the yellow color disappears.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product, N-Boc-dolaproine-methyl, can be purified by column chromatography on silica gel if necessary.
Safety Precautions: TMS-diazomethane is toxic and a potential carcinogen and should be handled with extreme care in a well-ventilated fume hood.
Visualizations
5.1. Synthetic Relationship
The following diagram illustrates the conversion of N-Boc-dolaproine to N-Boc-dolaproine-methyl through esterification.
Caption: Conversion of N-Boc-dolaproine to its methyl ester.
5.2. Synthetic Workflow for N-Boc-dolaproine
The diagram below outlines a plausible synthetic workflow for N-Boc-dolaproine, based on synthetic strategies reported in the literature, such as those involving a Reformatsky reaction.
Caption: Synthetic workflow for N-Boc-dolaproine.
Conclusion
N-Boc-dolaproine-methyl is a valuable, albeit less characterized, derivative of N-Boc-dolaproine. Both compounds are pivotal in the synthesis of dolastatin 10 and its analogues, which are at the forefront of ADC technology. While a comprehensive dataset for the methyl ester is yet to be established in the public domain, its properties can be inferred from its structure and the well-documented chemistry of its parent carboxylic acid. The provided experimental protocol offers a viable route for its synthesis, enabling further research into its applications in medicinal chemistry and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI AMERICA [tcichemicals.com]
- 3. Convergent synthesis of hydrophilic monomethyl dolastatin 10 based drug linkers for antibody–drug conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Boc-dolaproine, 120205-50-7 | BroadPharm [broadpharm.com]
